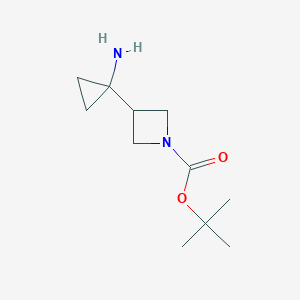

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVIOMOTHJUKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a specialized building block gaining significant traction in medicinal chemistry. With the CAS Number 1352012-69-1 , this compound incorporates both a strained azetidine ring and a spirocyclopropylamine moiety, offering a unique three-dimensional architecture of interest for the development of novel therapeutics. This guide will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its emerging applications in drug discovery, providing researchers with the foundational knowledge to effectively utilize this promising intermediate.

Introduction: The Strategic Value of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in contemporary drug design.[1] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can enhance the pharmacological properties of a drug candidate.[1] The incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[1] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine core, underscoring its therapeutic relevance.[1]

This compound belongs to a class of spirocyclic azetidines, which are of particular interest due to their novel three-dimensional structures.[2] Spirocycles are known to be poorly recognized by metabolic enzymes, which can mitigate early drug clearance and improve pharmacokinetic profiles.[3] The fusion of the azetidine and cyclopropane rings in this molecule creates a rigid structure that can be exploited to probe the intricate topographies of protein binding pockets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 1352012-69-1 | Internal Database |

| Molecular Formula | C₁₁H₂₀N₂O₂ | Internal Database |

| Molecular Weight | 212.29 g/mol | Internal Database |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred from related compounds[4] |

| Storage | Store in a cool, dry place under an inert atmosphere. | General laboratory practice |

Structural Features: The molecule possesses a central azetidine ring substituted at the 3-position with a 1-aminocyclopropyl group, creating a spirocyclic junction. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.

Synthesis and Mechanistic Rationale

The proposed synthesis involves a two-step sequence: a nucleophilic addition of a protected cyclopropylamine equivalent to the ketone, followed by a reduction or rearrangement to furnish the desired amine. A more direct approach, and the one detailed below, is a variation of the Strecker synthesis, which is a well-established method for the synthesis of α-amino nitriles, followed by reduction.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This key intermediate can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation. Several methods have been reported, including Swern oxidation or using reagents like Dess-Martin periodinane or TEMPO.[7][8] A common procedure involves the oxidation of the corresponding alcohol.[4]

Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent (e.g., Dess-Martin periodinane, 1.1 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.[7]

Step 2: Reductive Amination to form this compound

This step involves the reaction of the ketone with 1-aminocyclopropanecarbonitrile followed by in-situ reduction of the resulting imine.

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and 1-aminocyclopropanecarbonitrile (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.

-

Add a reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate, tert-butyl 3-(1-cyanocyclopropylamino)azetidine-1-carboxylate, is then subjected to nitrile reduction.

-

Dissolve the crude nitrile in a solvent such as methanol and add a catalyst like Raney Nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to yield the crude product.

-

Purify by column chromatography to obtain this compound.

Causality behind Experimental Choices:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the azetidine nitrogen, preventing it from undergoing side reactions and allowing for controlled functionalization at the 3-position. It is stable under many reaction conditions but can be easily removed with acid when desired.

-

Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds. The choice of sodium cyanoborohydride is due to its mild nature and its selectivity for reducing iminium ions in the presence of ketones.

-

Nitrile Reduction: The conversion of the nitrile to a primary amine is a standard transformation. Raney Nickel is a common and effective catalyst for this hydrogenation.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The rigid, three-dimensional nature of this molecule can be exploited to design ligands with high affinity and selectivity for their biological targets. The primary amine handle allows for a variety of subsequent chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening. The spirocyclic azetidine core can serve as a bioisosteric replacement for other cyclic systems, potentially improving the pharmacokinetic properties of a lead compound.[3]

Incorporation into PROTACs and Molecular Glues

The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is rapidly expanding. These modalities require linkers and scaffolds that can effectively bridge a target protein and an E3 ubiquitin ligase. The defined geometry and synthetic accessibility of derivatives of this compound make them attractive candidates for incorporation into these novel therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched databases, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group around 1.4 ppm. The protons on the azetidine and cyclopropyl rings would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the azetidine and cyclopropyl rings would resonate at higher field.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group of the carbamate at approximately 1690-1710 cm⁻¹. N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.29 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the azetidine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic azetidine scaffold offers a rigid three-dimensional framework that can be leveraged to design novel therapeutics with improved pharmacological properties. While a dedicated synthetic protocol is yet to be widely published, a plausible and efficient synthesis can be envisioned from readily available starting materials. As the demand for novel chemical matter in drug development continues to grow, the utility of specialized building blocks like this is expected to increase significantly, paving the way for the discovery of next-generation medicines.

References

-

Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. Available at: [Link]

- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. Available at: [Link]

- What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports. Available at: [Link]

- "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025).

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal.

- Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

- Material Safety D

- tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). (n.d.). MedChemExpress.

- The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY D

- 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-Boc-3-(aminomethyl)azetidine. (n.d.). Sigma-Aldrich.

- Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.

- SAFETY D

- safety d

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews.

- 1-Boc-3-Azetidinecarboxylic acid. (n.d.). BLD Pharm.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). Molecules.

- 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Safety Data Sheet. (n.d.).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gram.edu [gram.edu]

- 10. henryschein.ca [henryschein.ca]

- 11. natconusa.com [natconusa.com]

NMR and mass spectrometry data for tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Foreword: The Imperative of Analytical Precision in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as this compound, which incorporate a constrained azetidine ring and a spiro-fused cyclopropylamine moiety, present unique challenges and subtleties in their analytical characterization. These strained ring systems are increasingly sought after as bioisosteric replacements for larger, more flexible fragments, offering improved metabolic stability and conformational rigidity. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the mass spectrometry and nuclear magnetic resonance (NMR) data that define this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between the molecule's architecture and its spectroscopic signature, providing a framework for the confident elucidation of this and structurally related compounds.

Mass Spectrometry: Deconstructing the Molecular Ion

Mass spectrometry (MS) serves as the initial and most direct confirmation of a compound's molecular weight and elemental composition. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice, typically generating the protonated molecular ion [M+H]⁺ in the positive ion mode.

Molecular Ion and Key Fragmentation Pathways

The molecular formula C₁₁H₂₀N₂O₂ yields a monoisotopic mass of 212.1525 Da. The primary ion observed in ESI-MS will be the [M+H]⁺ adduct at m/z 213.1603.

A defining characteristic in the mass spectrum of a Boc-protected amine is the lability of the protecting group.[1][2] Under typical ESI-MS conditions, two principal fragmentation pathways are anticipated:

-

Loss of Isobutene: A facile McLafferty-type rearrangement leads to the loss of isobutene (56.06 Da), followed by decarboxylation to produce the free amine. However, the initial loss of the entire tert-butyl group is more common.

-

Loss of the tert-butyl group: Cleavage of the C-O bond results in a prominent fragment corresponding to [M-C₄H₉]⁺ at m/z 157.0977.

-

Loss of the Boc group: The complete loss of the tert-butoxycarbonyl group (100.05 Da) yields a fragment corresponding to the deprotected amine at m/z 113.1079.

These predictable losses are highly diagnostic for the presence and integrity of the Boc protecting group.[1][2][3]

Data Summary: Mass Spectrometry

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₁₁H₂₁N₂O₂]⁺ | 213.1603 | Protonated Molecular Ion |

| [M-C₄H₉]⁺ | [C₇H₁₃N₂O₂]⁺ | 157.0977 | Loss of tert-butyl group |

| [M-Boc+H]⁺ | [C₆H₁₃N₂]⁺ | 113.1079 | Loss of Boc group |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Method:

-

Set the instrument to positive ion mode.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

-

Analysis: Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion. Confirm the presence of characteristic fragment ions to validate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

While MS confirms the molecular weight, NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. The unique combination of the strained azetidine and cyclopropane rings, alongside the bulky Boc group, results in a distinct and informative NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum allows for the assignment of every unique proton in the molecule.

-

tert-Butyl (Boc) Group: This group gives rise to a sharp, intense singlet at approximately 1.44 ppm, integrating to nine protons. This signal is an unmistakable hallmark of the Boc protecting group.[4]

-

Azetidine Ring Protons: The four-membered ring's constrained nature leads to distinct signals. The two methylene groups (at C2 and C4) are diastereotopic. The protons adjacent to the electron-withdrawing nitrogen atom are deshielded and typically appear as complex multiplets between 3.8 and 4.3 ppm.[5][6] The methine proton at C3, coupled to the adjacent C2 and C4 protons, will appear as a multiplet further upfield.

-

Cyclopropyl Ring Protons: The cyclopropane ring creates significant shielding due to its unique electronic structure.[7] The four protons on the two methylene groups are diastereotopic and will appear as two distinct multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm.

-

Amine (NH₂) Protons: The two amine protons will present as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 - 4.3 | m | 2H | Azetidine CH ₂ (C2/C4) | Adjacent to ring nitrogen |

| ~ 3.8 - 4.0 | m | 2H | Azetidine CH ₂ (C2/C4) | Adjacent to ring nitrogen |

| ~ 2.9 - 3.1 | m | 1H | Azetidine CH (C3) | Methine proton on azetidine ring |

| ~ 1.6 (broad) | s | 2H | -NH ₂ | Exchangeable amine protons |

| 1.44 | s | 9H | -C(CH ₃)₃ | tert-butyl group protons |

| ~ 0.8 - 1.0 | m | 2H | Cyclopropyl CH ₂ | Shielded cyclopropyl protons |

| ~ 0.6 - 0.8 | m | 2H | Cyclopropyl CH ₂ | Shielded cyclopropyl protons |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule.

-

tert-Butyl (Boc) Group: Three distinct signals are expected: the carbamate carbonyl carbon (~156 ppm), the quaternary tert-butyl carbon (~80 ppm), and the three equivalent methyl carbons (~28 ppm).[4][8] The signal for the quaternary carbon is often of lower intensity.

-

Azetidine Ring Carbons: The two methylene carbons (C2 and C4) are expected in the 50-60 ppm range. The methine carbon (C3) will be shifted downfield due to substitution.

-

Cyclopropyl Ring Carbons: These carbons are highly shielded. The two methylene carbons will appear significantly upfield, often below 15 ppm.[9] The quaternary carbon, attached to both the azetidine ring and the amine, will be further downfield.

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~ 156.0 | C =O (Boc) | Carbonyl carbon of the carbamate[8] |

| ~ 79.5 | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group[8] |

| ~ 55.0 | C H₂ (Azetidine, C2/C4) | Methylene carbons adjacent to nitrogen |

| ~ 40.0 | C H (Azetidine, C3) | Substituted methine carbon |

| ~ 35.0 | C (Cyclopropyl, Quaternary) | Quaternary carbon of the cyclopropyl ring |

| 28.4 | -C(C H₃)₃ (Boc) | Methyl carbons of the Boc group[8] |

| ~ 12.0 | C H₂ (Cyclopropyl) | Highly shielded methylene carbons[9] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Integrate all peaks and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Assign chemical shifts relative to the deuterated solvent signal.

-

-

Structural Confirmation (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

Integrated Workflow for Structural Elucidation

Sources

- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. We will explore its commercial availability, discuss strategies for its synthesis and quality control, and delve into the rationale behind its use in drug discovery programs.

The Significance of the Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their inherent ring strain and three-dimensional structure offer a unique combination of properties that medicinal chemists can exploit. The incorporation of an azetidine ring can improve a compound's metabolic stability, aqueous solubility, and receptor binding affinity. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring the therapeutic potential of this structural class.

This compound combines the favorable properties of the azetidine core with a 1-aminocyclopropyl group. The cyclopropyl ring introduces conformational rigidity and can act as a bioisostere for larger or more flexible groups. The primary amine provides a key handle for further chemical modification, allowing for the construction of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and can be readily removed under acidic conditions.

Commercial Availability

A number of chemical suppliers offer this compound. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's reputation for quality. Below is a summary of some commercial sources. Researchers should always request a certificate of analysis to verify the identity and purity of the purchased material.

| Supplier | Product Number | Reported Purity | CAS Number |

| LabSolu | T173494 | 97% | 1352012-69-1 |

| CP Lab Safety | - | min 97% | 1352012-69-1 |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of related azetidine derivatives. The following proposed synthesis starts from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Proposed Synthetic Pathway

A potential synthetic route involves a two-step process starting from tert-butyl 3-oxoazetidine-1-carboxylate: a Kulinkovich-type reaction to form the cyclopropanol, followed by a Ritter-type reaction to install the amino group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol - A Representative Procedure

Step 1: Synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add titanium(IV) isopropoxide (1.2 eq).

-

Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 M, 2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.

Step 2: Synthesis of this compound

-

To a solution of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate (1.0 eq) in acetonitrile (0.3 M) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the intermediate acetamide.

-

Upon completion, carefully add the reaction mixture to a stirred solution of 2 M sodium hydroxide at 0 °C.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide.

-

Cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the final product.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its use in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

Representative Analytical Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~4.0-4.2 (m, 4H): Protons on the azetidine ring.

-

~3.0-3.2 (m, 1H): Proton at the 3-position of the azetidine ring.

-

~1.45 (s, 9H): Protons of the tert-butyl group.

-

~1.5-2.0 (br s, 2H): Amine protons (exchangeable with D₂O).

-

~0.6-0.9 (m, 4H): Protons on the cyclopropyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~156: Carbonyl carbon of the Boc group.

-

~80: Quaternary carbon of the tert-butyl group.

-

~55-60: Carbons of the azetidine ring.

-

~40: Quaternary carbon of the cyclopropyl ring attached to the nitrogen.

-

~35: Carbon at the 3-position of the azetidine ring.

-

~28: Methyl carbons of the tert-butyl group.

-

~15-20: Methylene carbons of the cyclopropyl ring.

-

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₂₁N₂O₂⁺ [M+H]⁺: 213.16.

-

Infrared (IR) Spectroscopy (thin film, cm⁻¹):

-

~3300-3400: N-H stretching of the primary amine.

-

~2970: C-H stretching of the alkyl groups.

-

~1690: C=O stretching of the carbamate.

-

Caption: A typical quality control workflow for chemical reagents.

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The primary amine serves as a versatile nucleophile for a wide range of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to generate a diverse array of amides.

-

Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

These transformations allow for the incorporation of the 1-aminocyclopropyl azetidine moiety into larger, more complex molecules, enabling the exploration of new chemical space in drug discovery programs targeting a variety of diseases. The rigid cyclopropyl group can help to lock in a specific conformation, which can be beneficial for optimizing binding to a biological target.

References

-

CP Lab Safety. This compound, min 97%, 250 mg. [Link]

-

Singh, R., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Cheekatla, S. R. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Literature review on azetidine-containing compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the pantheon of heterocyclic structures, the humble azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern drug design.[1][2][3] Its unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties has propelled it into the limelight, offering a powerful tool to overcome challenges in drug potency, selectivity, and pharmacokinetics.[1][4] This guide provides a comprehensive exploration of azetidine-containing compounds in drug discovery, from the fundamental principles that govern their synthesis and reactivity to their successful application in clinically approved therapeutics.

The Allure of the Strained Ring: Physicochemical and Pharmacokinetic Advantages of Azetidine

The defining feature of the azetidine ring is its inherent strain, with a ring strain energy of approximately 25.4 kcal/mol.[5] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows the scaffold with a unique blend of stability and controlled reactivity.[3][5] This seemingly simple structural feature translates into a cascade of desirable properties for drug candidates:

-

Enhanced Solubility and Reduced Lipophilicity: The presence of the nitrogen atom and the inherent polarity of the strained ring often lead to improved aqueous solubility and a lower lipophilicity compared to their carbocyclic or larger heterocyclic counterparts. This is a critical advantage in addressing the poor solubility that plagues many drug development programs.[4][6]

-

Metabolic Stability: The azetidine ring can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation.[1] Its incorporation can block sites of metabolism, leading to an extended half-life and improved pharmacokinetic profile.

-

Structural Rigidity and Conformational Constraint: Unlike flexible aliphatic chains, the azetidine ring imposes a rigid conformation on the molecule.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.[7] The defined three-dimensional arrangement of substituents also allows for precise control over the spatial orientation of pharmacophoric elements.

-

Novel Chemical Space and Intellectual Property: The relative underexploration of azetidine-containing chemical space provides fertile ground for the discovery of novel drug candidates with unique biological activities and strong intellectual property positions.[6]

The Synthetic Chemist's Challenge: Accessing the Azetidine Core

Despite its attractive properties, the synthesis of substituted azetidines has historically been a challenging endeavor due to the ring strain.[2][4] However, recent years have witnessed a surge in the development of robust and versatile synthetic methodologies, making this valuable scaffold more accessible to medicinal chemists.[1][3][5]

Key Synthetic Strategies

A variety of synthetic routes to azetidines have been established, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the scale of the synthesis.

-

Intramolecular Cyclization of γ-Amino Alcohols and Related Precursors: This is one of the most common and reliable methods for constructing the azetidine ring. The hydroxyl group of a γ-amino alcohol is typically activated as a leaving group (e.g., mesylate, tosylate), followed by intramolecular nucleophilic substitution by the amine.

-

Causality: This approach is mechanistically straightforward and allows for the synthesis of a wide range of substituted azetidines, particularly when chiral γ-amino alcohols are used as starting materials, enabling enantioselective synthesis.

-

-

[2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can provide a direct route to the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, is a notable example.[2][5]

-

Causality: While atom-economical, these reactions can sometimes suffer from issues with regioselectivity and stereoselectivity. The development of catalytic and asymmetric variants is an active area of research.[4]

-

-

Ring Contraction of Larger Heterocycles: The contraction of five-membered rings, such as pyrrolidinones, can be an effective strategy for the synthesis of certain substituted azetidines.[5]

-

Strain-Release Driven Methodologies: The ring-opening of highly strained systems like azabicyclo[1.1.0]butanes with various nucleophiles and electrophiles has emerged as a powerful and modular approach for the synthesis of functionalized azetidines.[8]

-

Causality: This strategy leverages the high ring strain of the starting material to drive the formation of the less-strained azetidine ring, often with excellent control over stereochemistry.

-

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine from Epichlorohydrin and Benzylamine

This protocol outlines a common and scalable synthesis of a versatile azetidine building block.

Workflow Diagram:

Azetidine Building Block Synthesis.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

-

To a solution of benzylamine in methanol, slowly add epichlorohydrin at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and treat with a base (e.g., sodium hydroxide) to promote intramolecular cyclization.

-

Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield 1-benzylazetidin-3-ol.

Step 2: Synthesis of Azetidin-3-ol

-

Dissolve 1-benzylazetidin-3-ol in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ol.

Step 3: Synthesis of N-Boc-3-hydroxyazetidine

-

Dissolve azetidin-3-ol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate to yield N-Boc-3-hydroxyazetidine, which can be further purified by chromatography if necessary.

Azetidine in Action: Medicinal Chemistry Applications and Case Studies

The versatility of the azetidine scaffold is evident in the wide array of therapeutic areas where it has been successfully employed.[1][2] From oncology to infectious diseases, the incorporation of this four-membered ring has led to significant improvements in drug performance.

Azetidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[9] The azetidine ring can serve as a bioisostere for various common moieties:

-

Pyrrolidine and Piperidine: Azetidine can act as a smaller, more rigid, and less lipophilic replacement for these larger saturated heterocycles. This can lead to improved selectivity and pharmacokinetic properties.

-

Aromatic Rings: In certain contexts, the three-dimensional nature of the azetidine ring can mimic the spatial arrangement of substituents on an aromatic ring, while offering improved physicochemical properties.

-

Amide Bonds: The constrained nature of the azetidine ring can be used to create peptide mimics with enhanced metabolic stability.[10]

Logical Relationship Diagram:

Azetidine's Role as a Bioisostere.

Case Study: Azetidine-Containing STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival. The development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. A series of azetidine-containing amides have been developed as potent and selective STAT3 inhibitors.[11][12]

-

Structure-Activity Relationship (SAR): The azetidine ring served as a central scaffold to orient the key pharmacophoric elements. SAR studies revealed that substitution on the azetidine ring was crucial for potency and selectivity.[11] For instance, certain analogues showed preferential inhibition of STAT3 over other STAT family members.[11][12]

| Compound | STAT3 IC₅₀ (µM) | Selectivity vs. STAT1 | Selectivity vs. STAT5 | Reference |

| 5a | 0.52 | 23-fold | 18-fold | [11][12] |

| 5o | 0.38 | >52-fold | >52-fold | [11][12] |

| 8q | 0.77 | >26-fold | >26-fold | [11][12] |

| 9k | 1.18 | >17-fold | >17-fold | [11][12] |

-

Causality: The rigid azetidine scaffold likely positioned the interacting moieties in an optimal orientation for binding to the SH2 domain of STAT3, leading to potent inhibition. The improved physicochemical properties conferred by the azetidine ring may have also contributed to their cellular activity.[11]

FDA-Approved Drugs Featuring the Azetidine Moiety

The ultimate validation of a chemical scaffold's utility in drug discovery is its presence in clinically approved medicines. Several FDA-approved drugs incorporate an azetidine ring to enhance their therapeutic profiles.[1]

| Drug Name | Therapeutic Area | Role of Azetidine |

| Baricitinib | Rheumatoid Arthritis | Enhances selectivity and pharmacokinetic properties. |

| Cobimetinib | Melanoma | Improves metabolic stability and receptor binding. |

| Sarolaner | Veterinary Antiparasitic | Contributes to the molecule's overall conformation and efficacy. |

| Azelnidipine | Hypertension | A key component of the pharmacophore responsible for calcium channel blocking activity.[5][7] |

Future Directions and Outlook

The ascent of the azetidine scaffold in drug discovery is far from over. As synthetic methodologies continue to improve, providing access to an even greater diversity of substituted azetidines, we can expect to see this versatile ring system incorporated into an expanding range of therapeutic agents.[1][3][5] The focus on developing novel, three-dimensional molecules for challenging biological targets will further fuel the interest in azetidines. Their ability to confer a unique combination of structural rigidity, favorable physicochemical properties, and metabolic stability ensures that the azetidine ring will remain a shining star in the medicinal chemist's toolkit for years to come.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Cheekatla, S. R. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Enamine. (n.d.). Azetidines. Enamine.

- Sun, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- Gámez-Montaño, R., & Olivo-Espejel, J. I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Sun, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.

- Li, W., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- ResearchGate. (n.d.). Structures of some azetidine-based drugs.

- Singh, R., & Kumar, A. (2021). Azetidines of pharmacological interest. PubMed.

- Gámez-Montaño, R., & Olivo-Espejel, J. I. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- ResearchGate. (n.d.). Examples of azetidine-based bioisosters.

- Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines - Enamine [enamine.net]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a key building block in modern drug discovery. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent. The guide details the intrinsic chemical liabilities of the molecule, potential degradation pathways, and best practices for handling and storage. Furthermore, it outlines protocols for stability assessment and analytical methods for purity determination, empowering users to maintain the quality of their starting materials and ensure the reproducibility of their scientific endeavors.

Introduction: The Significance of a Bifunctional Building Block

This compound is a molecule of significant interest in medicinal chemistry. Its unique architecture, featuring a strained azetidine ring, a reactive primary amine on a cyclopropyl group, and a Boc-protected secondary amine, makes it a versatile scaffold for the synthesis of novel therapeutics. The azetidine moiety provides a rigid, three-dimensional element, while the aminocyclopropyl group offers a vector for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and medicinal chemistry, offering robust protection under many synthetic conditions while allowing for facile deprotection under specific acidic conditions.

The successful application of this building block, however, is contingent upon its purity and stability. Degradation of this reagent can lead to the formation of impurities that may complicate synthetic outcomes, compromise biological activity, and introduce confounding variables into experimental results. This guide, therefore, aims to provide a deep understanding of the factors governing the stability of this compound and to establish a set of best practices for its storage and handling.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is dictated by the interplay of its constituent functional groups. A thorough understanding of these groups is paramount to predicting and mitigating potential degradation.

Figure 2. Potential degradation pathways for this compound.

Acid-Catalyzed Deprotection

The most probable degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. This can be initiated by exposure to acidic impurities in solvents, on glassware, or from the atmosphere (e.g., CO2 in the presence of moisture). The resulting deprotected azetidine is a free secondary amine, which may have different solubility and reactivity profiles.

Azetidine Ring Opening

Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This positively charged species is more susceptible to nucleophilic attack, which can lead to ring-opening. [1]The nucleophile could be water (hydrolysis) or another functional group within the molecule or from the surrounding environment.

Oxidation

The primary amine and the azetidine nitrogen are susceptible to oxidation, especially in the presence of air and light. While typically slower than acid-catalyzed degradation, oxidation can lead to the formation of a variety of impurities over long-term storage.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These recommendations are based on general principles for handling sensitive organic compounds and information from suppliers of analogous materials.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature | A supplier of the compound recommends room temperature storage. [1]However, for long-term storage, refrigeration (2-8 °C) is a prudent measure to slow down potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the amine functionalities, storage under an inert atmosphere is highly recommended. |

| Light | Amber Vial or Dark Location | Protection from light is crucial to prevent photochemical degradation. |

| Moisture | Tightly Sealed Container with Desiccant | The compound is likely sensitive to moisture, which can facilitate hydrolysis of the Boc group and potentially the azetidine ring. [2] |

| pH | Avoid Acidic Conditions | Due to the acid-labile nature of the Boc group and the potential for acid-catalyzed ring opening of the azetidine, contact with acids must be strictly avoided. |

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, it is essential to have robust analytical methods for purity assessment and to perform stability studies under relevant conditions.

Protocol for Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. [3][4]This information is invaluable for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

UV-Vis spectrophotometer

-

HPLC system with a C18 column and a PDA or MS detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the solution at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

-

Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV/MS. Monitor for the appearance of new peaks and the decrease in the area of the main peak.

Figure 3. Workflow for the forced degradation study of this compound.

Recommended Analytical Method for Purity Determination

A stability-indicating HPLC method is essential for monitoring the purity of the compound over time and for analyzing the results of forced degradation studies.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be able to separate the parent compound from its potential degradation products, particularly the de-Boc derivative and any ring-opened species.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. While specific stability data for this exact molecule is not extensively published, a thorough analysis of its structural components and data from analogous compounds allows for the formulation of robust storage and handling guidelines. The primary liabilities of the molecule are the acid-sensitive Boc protecting group and the strained azetidine ring. By controlling the storage environment, particularly by excluding moisture, light, and acidic conditions, the integrity of this valuable building block can be preserved. The implementation of routine analytical testing and, where necessary, forced degradation studies will further ensure the quality and reliability of this compound in synthetic applications.

References

-

Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

-

Figueiredo, R. M. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molbank, 2023(4), M1695. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

-

Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

-

Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

-

Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

ResearchGate. Forced degradation studies of rosuvastatin and ezetimibe. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

CP Lab Safety. This compound, min 97%, 250 mg. [Link]

Sources

Solubility of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and process development, this document offers a predictive analysis based on molecular structure, detailed protocols for empirical determination, and a framework for data interpretation. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized to enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1] Understanding the solubility of its derivatives is therefore paramount for researchers in the pharmaceutical sciences.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[2][3] The structure of this compound contains several key features that dictate its solubility profile:

-

Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group significantly contributes to the lipophilicity of the molecule, favoring solubility in non-polar to moderately polar aprotic solvents.

-

Azetidine Ring: A strained, four-membered ring that is polar and capable of hydrogen bonding. This feature enhances solubility in more polar solvents.[4][5]

-

Primary Amine (-NH2): The aminocyclopropyl moiety introduces a primary amine, which is a strong hydrogen bond donor and acceptor. This functional group significantly increases polarity and promotes solubility in polar protic solvents. It can also act as a base, allowing for salt formation in acidic media, which would dramatically increase aqueous solubility.[6]

-

Cyclopropyl Group: A small, rigid cycloalkane that adds to the sp3 character of the molecule, a desirable trait in modern drug discovery for improving solubility and metabolic stability.[1]

The interplay of the lipophilic Boc group and the polar amino and azetidine functionalities suggests that the molecule will exhibit a broad, but nuanced, solubility profile across a range of organic solvents.

Predicted Solubility Profile:

-

High Solubility Expected: In polar aprotic solvents such as Dichloromethane (DCM), Chloroform, and Ethyl Acetate, which can solvate both the polar and non-polar regions of the molecule.

-

Moderate to High Solubility Expected: In polar protic solvents like Methanol, Ethanol, and Isopropanol, due to hydrogen bonding with the primary amine and azetidine nitrogen.

-

Low to Moderate Solubility Expected: In less polar solvents such as Tetrahydrofuran (THF) and Diethyl Ether. The polarity of these solvents may be insufficient to fully solvate the polar functional groups.

-

Very Low Solubility Expected: In non-polar aliphatic solvents like Hexane and Heptane, which cannot effectively solvate the polar amine and azetidine ring.

The following diagram illustrates the key functional groups influencing the solubility of the target molecule.

Caption: Structural features affecting solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols provide methods for both rapid qualitative assessment and precise quantitative determination.

Qualitative Solubility Assessment

This method is useful for rapid screening of suitable solvents for reactions or initial purification trials.

Protocol:

-

Preparation: Add approximately 5-10 mg of this compound to a small, dry vial.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., 100 µL increments) to the vial.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Classification: Observe the mixture.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the approximate volume of solvent required to dissolve the compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant extracted

-

The following workflow diagram illustrates the quantitative solubility determination process.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Azetidines - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

Key intermediates in the synthesis of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to explore new chemical space. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of the azetidine and cyclopropane rings, offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. This technical guide provides an in-depth analysis of the key intermediates and synthetic strategies employed in the preparation of this valuable compound. We will delve into the mechanistic underpinnings of the core reactions, offering field-proven insights into experimental choices, and present detailed, validated protocols for the synthesis and characterization of the pivotal intermediates.

Introduction: Strategic Importance of the Azetidine-Cyclopropane Spirocyclic Scaffold

The 1-amino-1-cyclopropyl-azetidine moiety has emerged as a privileged motif in modern drug discovery. The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for various functional groups, improving physicochemical properties such as solubility and metabolic stability. When fused with a cyclopropane ring in a spirocyclic arrangement, the resulting scaffold introduces a defined three-dimensional geometry that can be exploited to orient substituents for optimal interaction with protein binding pockets. The synthesis of this compound, therefore, represents a key enabling technology for the development of next-generation therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target compound reveals several potential synthetic disconnections. The most common and efficient approach involves the formation of the C-C bond between the azetidine and cyclopropane rings, followed by the introduction or unmasking of the amine functionality.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights three pivotal intermediates that form the core of the most prevalent synthetic routes:

-

Intermediate I: Tert-butyl 3-oxoazetidine-1-carboxylate

-

Intermediate II: Tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate

-

Intermediate III: 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine

The following sections will provide a detailed examination of the synthesis and characterization of each of these key intermediates.

Synthesis of Key Intermediates

Intermediate I: Tert-butyl 3-oxoazetidine-1-carboxylate

The synthesis of this key keto-azetidine precursor is foundational to the entire synthetic sequence. The most reliable and scalable method involves the oxidation of the commercially available N-Boc-3-hydroxyazetidine.

3.1.1. Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

3.1.2. Causality and Field-Proven Insights

The choice of Dess-Martin periodinane (DMP) is deliberate. While other oxidizing agents like Swern or Parikh-Doering reagents are effective, DMP offers significant operational advantages, particularly in terms of milder reaction conditions and simpler workup procedures, which are critical for scalability in a drug development setting. The reaction is sensitive to moisture, so ensuring anhydrous conditions is paramount to achieving high yields.

3.1.3. Characterization Data

| Intermediate | Molecular Formula | Molecular Weight | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| Tert-butyl 3-oxoazetidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | White Solid | 4.85 (s, 4H), 1.48 (s, 9H) |

Intermediate II: Tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate

This intermediate is synthesized via the Kulinkovich-de Meijere reaction, a powerful method for the formation of cyclopropylamines from nitriles. In this case, a modified version is used to construct the aminocyclopropane ring from the ketone.

3.2.1. Experimental Protocol: Kulinkovich-de Meijere Reaction

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous toluene (10 volumes).

-

Add titanium(IV) isopropoxide (1.5 eq) and stir the solution at room temperature for 30 minutes.

-

Cool the mixture to -78 °C and add ethylmagnesium bromide (3.0 M solution in diethyl ether, 3.0 eq) dropwise, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product, this compound, is often carried forward to the next step without further purification. For the synthesis of the cyano intermediate, a different approach is taken.

Alternative Synthesis of Intermediate II

A more direct route to the cyano-intermediate involves the reaction of N-Boc-3-oxoazetidine with a suitable nucleophile.

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as THF, add 1-isocyanocyclopropanecarbonitrile and a non-nucleophilic base like DBU at room temperature.

-

Stir the reaction until completion as monitored by TLC.

-

Perform an aqueous workup and extract with an organic solvent.

-

Purify by column chromatography to yield tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate.

3.2.2. Mechanistic Considerations

The Kulinkovich-de Meijere reaction proceeds through a titanacyclopropane intermediate formed from the reaction of the titanium alkoxide with the Grignard reagent. This intermediate then reacts with the nitrile to form a five-membered titanacycle, which upon hydrolysis yields the cyclopropylamine. The choice of the Grignard reagent and titanium source can influence the efficiency and stereoselectivity of the reaction.

Figure 2: Synthetic workflow for the target molecule.

Intermediate III: 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine

The final key intermediate is obtained by the reduction of the nitrile group in Intermediate II.

3.3.1. Experimental Protocol: Nitrile Reduction

-

To a solution of tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate (1.0 eq) in methanol (15 volumes), add Raney Nickel (50% slurry in water, 0.5 eq by weight).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine, which is often of sufficient purity for subsequent steps.

3.3.2. Trustworthiness and Self-Validation

The choice of Raney Nickel for the hydrogenation is a well-established and robust method for nitrile reduction. The progress of the reaction can be reliably monitored by the uptake of hydrogen and confirmed by LC-MS analysis. The workup procedure is straightforward, and the primary consideration is the safe handling of the pyrophoric Raney Nickel catalyst.

Final Synthesis of this compound

With Intermediate III in hand, the final target molecule is readily accessible. In many synthetic schemes, Intermediate III is the direct precursor to the final compound, with the primary amine available for further functionalization. If the synthesis started from a different precursor, this stage would involve the introduction of the Boc protecting group.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful execution of key transformations. The successful preparation of the pivotal intermediates—tert-butyl 3-oxoazetidine-1-carboxylate, tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate, and 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine—is critical to the overall efficiency of the synthesis. This guide has provided a detailed overview of the synthetic routes, experimental protocols, and mechanistic rationale, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- Title: Preparation of azetidine derivatives as modulators of chemokine receptors.

Methodological & Application

The Strategic Deployment of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has emerged as a particularly valuable building block, uniquely combining the conformational rigidity of a spirocyclic system with the desirable metabolic stability often associated with cyclopropyl and azetidine motifs. This document provides an in-depth guide for research scientists and drug development professionals on the strategic applications and practical synthetic protocols involving this versatile chemical entity. We will explore its intrinsic properties, detail its use in the synthesis of advanced intermediates, and provide validated, step-by-step procedures for its incorporation into diverse molecular architectures.

Introduction: The Architectural Advantage of a Spirocyclic Diamine Synthon

The structure of this compound presents a compelling amalgamation of several privileged substructures in drug design. The fusion of a cyclopropyl ring and an azetidine ring at a single carbon atom creates a spirocyclic junction, imparting a distinct three-dimensional character to the molecule.[1] This rigidifies the local conformation, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to improve pharmacokinetic profiles, enhance metabolic stability, and increase solubility.[3][4] Similarly, the cyclopropylamine moiety is a well-established pharmacophore known to enhance potency and metabolic stability, in part due to the high C-H bond dissociation energy which makes it less susceptible to oxidative metabolism.[5][6][7] The primary amine of the cyclopropyl group serves as a versatile synthetic handle, while the Boc-protected secondary amine of the azetidine ring allows for orthogonal derivatization strategies.

This unique combination of features makes this compound a powerful tool for navigating complex chemical space and developing next-generation therapeutics.

Core Applications in Medicinal Chemistry

The utility of this building block spans several key areas of drug discovery, primarily driven by the reactivity of its primary amine. The following sections detail common synthetic transformations and provide exemplary protocols.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine of the cyclopropyl moiety readily participates in amide coupling reactions with a wide range of carboxylic acids. This transformation is fundamental in medicinal chemistry for constructing peptidomimetics, enzyme inhibitors, and other complex molecular architectures.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[8]

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-